5-(tert-Butyl)-1H-indazole-3-carbaldehyde
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Overview
Description
5-(tert-Butyl)-1H-indazole-3-carbaldehyde: is an organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The tert-butyl group at the 5-position and the aldehyde group at the 3-position of the indazole ring make this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.
tert-Butyl Protection: The aldehyde group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid.
Reduction: 5-(tert-Butyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butyl)-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-indazole-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone (TBHQ): A synthetic aromatic organic compound used as a food preservative and antioxidant.
Butylated hydroxytoluene (BHT): A lipophilic organic compound used for its antioxidant properties.
tert-Butyllithium: An organolithium compound used in organic synthesis as a strong base.
Uniqueness
5-(tert-Butyl)-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern on the indazole ring. The presence of both the tert-butyl group and the aldehyde group provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-tert-butyl-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)8-4-5-10-9(6-8)11(7-15)14-13-10/h4-7H,1-3H3,(H,13,14) |
InChI Key |
YGYNRHSWKWFRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(NN=C2C=C1)C=O |
Origin of Product |
United States |
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